p-Nitrophenoxycarboxylic acid
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Overview
Description
p-Nitrophenoxycarboxylic acid is an organic compound characterized by the presence of a nitro group attached to a phenoxycarboxylic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-nitrophenoxycarboxylic acid typically involves the nitration of phenoxycarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position of the phenoxy ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of p-aminophenoxycarboxylic acid.
Substitution: Formation of various substituted phenoxycarboxylic acids.
Scientific Research Applications
p-Nitrophenoxycarboxylic acid has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of cytochrome P450 enzymes.
Biology: Investigated for its potential role in biochemical pathways involving nitroaromatic compounds.
Medicine: Explored for its potential use in drug development due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of p-nitrophenoxycarboxylic acid involves its interaction with specific enzymes and molecular targets. For instance, in enzymatic assays, the compound is hydroxylated by cytochrome P450 enzymes, leading to the formation of ω-oxycarboxylic acid and p-nitrophenolate . This reaction is crucial for studying the catalytic activity and substrate specificity of these enzymes.
Comparison with Similar Compounds
- p-Nitrophenylacetic acid
- p-Nitrophenol
- p-Nitrobenzoic acid
Comparison: p-Nitrophenoxycarboxylic acid is unique due to its phenoxycarboxylic acid structure combined with a nitro group. This combination imparts distinct chemical reactivity and makes it a valuable compound for studying enzymatic reactions and developing new chemical processes. Compared to similar compounds like p-nitrophenylacetic acid and p-nitrophenol, this compound offers a broader range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
(4-nitrophenyl) hydrogen carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPHSMOAVXQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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